N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound belongs to the acetamide class, featuring a pyrimidinyloxy backbone substituted with a 4-methylpiperidin-1-yl group and a 4-methoxyphenyl acetamide moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-8-10-24(11-9-14)20-21-15(2)12-19(23-20)27-13-18(25)22-16-4-6-17(26-3)7-5-16/h4-7,12,14H,8-11,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHLHBLSMFQCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226457-95-9, is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 370.4 g/mol. The structure features a methoxyphenyl group, a pyrimidinyl moiety, and a piperidinyl component, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1226457-95-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in critical cellular pathways.
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurological functions and behaviors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds similar to this compound can exhibit significant anticancer properties. For instance, derivatives of the piperidine and pyrimidine moieties have been linked to apoptosis induction in cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK pathways .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against various pathogens. The presence of the methoxy group may enhance lipid solubility, facilitating membrane penetration and subsequent antimicrobial effects .
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, there is interest in exploring its efficacy in neurodegenerative diseases. The modulation of neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease .
Study 1: Anticancer Efficacy
A study investigated the effects of similar compounds on human cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at concentrations below 10 µM, suggesting strong anticancer potential .
Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents .
Study 3: Neuroprotective Mechanisms
Research into neuroprotective effects showed that compounds with similar structures could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This highlights the potential for this compound in treating neurodegenerative disorders .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations
Substituent Impact on Activity :
- The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 2-fluorophenyl or 5-chloro-2-methylphenyl analogs . Electron-donating methoxy groups could influence binding interactions differently than electron-withdrawing halogens.
- The 4-methylpiperidin-1-yl group is conserved in multiple analogs (e.g., ), suggesting its role in target engagement or pharmacokinetics.
Core Structure Variations :
- Replacement of the pyrimidinyloxy group with a sulfanyl moiety (as in ) alters electronic properties and may shift biological targets (e.g., from kinase inhibition to protease modulation).
- Quinazoline-sulfonyl derivatives (e.g., Compound 38 in ) exhibit potent anti-cancer activity, highlighting the importance of extended aromatic systems for cytotoxicity.
Synthetic Accessibility :
- Analogs like N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide are available in milligram quantities for screening , indicating feasible synthesis routes.
- Low yields in PROTAC-related compounds (e.g., 28% in ) underscore challenges in coupling complex fragments, which may also apply to the target compound.
Pharmacological and Structural Insights from Related Compounds
- Anti-Cancer Activity: Compounds with acetamide cores and nitrogenous heterocycles (e.g., quinazoline, pyrimidine) show broad-spectrum activity against cancer cell lines (HCT-1, MCF-7, etc.) . The target compound’s pyrimidinyloxy-piperidine motif may similarly interact with cellular targets like kinases or DNA repair enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
